

# Roniciclib objective response rate clinical trials

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## Compound Focus: Roniciclib

CAS No.: 1223498-69-8

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## Clinical Response Data for Roniciclib

Trial Phase	Patient Population	Recommended Phase 2 Dose (RP2D)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Key Adverse Events (AEs)
<b>Phase 1</b> (Dose Escalation & Expansion) [1]	Advanced solid tumours (incl. 33 SCLC patients in expansion cohort)	5 mg twice daily (3 days on/4 days off schedule)	<b>1.0%</b> (1 partial response in 97 patients) [1]	<b>SCLC cohort: 17.4%</b> (n=33) [1]	Nausea (76.6%), fatigue (65.8%), diarrhoea (63.1%), vomiting (57.7%) [1]
<b>Phase 1/2</b> (Combination Therapy) [2]	Extensive-stage SCLC (with chemotherapy)	Not specified	Information not available in search results	Information not available in search results	Serious treatment-emergent AEs more common with Roniciclib + chemo (57.1%) vs. placebo + chemo (38.6%) [2]

# Roniciclib Development Status and Experimental Context

The experimental data comes from early-stage trials designed primarily to determine safety and a recommended dose.

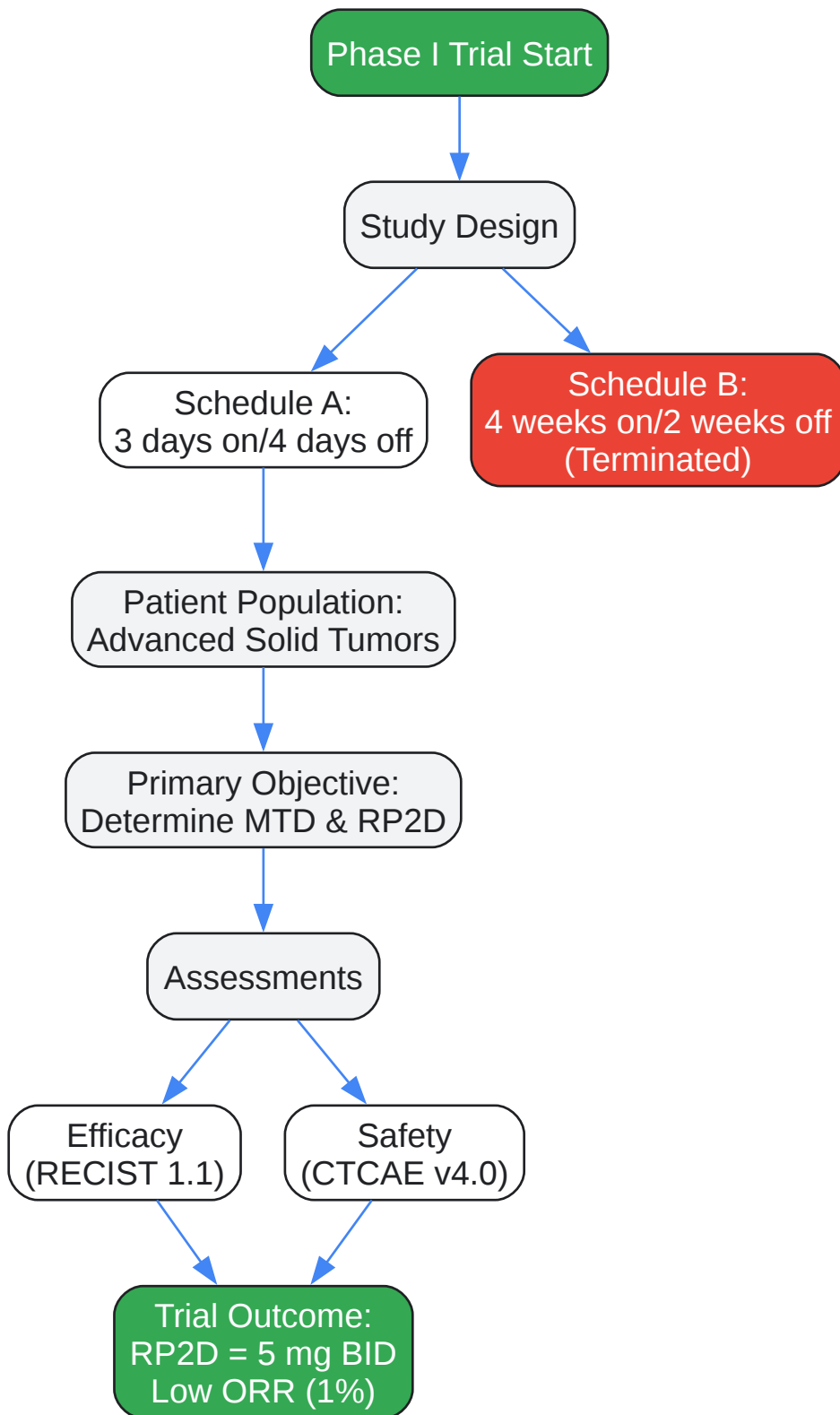
- **Development Status:** **Roniciclib** is listed as a **discontinued small molecule drug** that had reached Phase 2 trials for extensive-stage Small Cell Lung Cancer (ES-SCLC) in multiple countries, including the United States and Japan [2]. The high rate of adverse events and limited efficacy likely contributed to its discontinued development.
- **Mechanism of Action:** **Roniciclib** is a **pan-cyclin dependent kinase (CDK) inhibitor**. It targets a broad range of CDKs involved in cell division (CDK1, 2, 4, 6) and gene transcription (CDK7, 9) [1]. This broad activity differentiates it from more selective CDK4/6 inhibitors used in breast cancer [3] [4].

## Detailed Experimental Protocol from Key Studies

The following methodology details are based on the first-in-human Phase I dose-escalation studies [1].

- **1. Study Design:** Two parallel, multicentre, open-label, non-randomised phase I studies.
  - **Schedule A:** 3 days on / 4 days off (21-day cycle).
  - **Schedule B:** 4 weeks on / 2 weeks off (42-day cycle). This schedule was terminated due to limited tolerability.
- **2. Patient Population:** Patients aged 18+ with histologically/cytologically confirmed advanced solid tumours or lymphoid malignancies that were refractory to or not amenable to standard therapy.
- **3. Treatment and Dose Escalation:** Increasing doses of oral **Roniciclib** were administered. The primary objective was to determine the **Maximum Tolerated Dose (MTD)** and **Recommended Phase II Dose (RP2D)**. A dose-limiting toxicity (DLT) was defined based on specific haematological and non-haematological criteria during cycle 1.
- **4. Efficacy Assessments:** Tumour response was assessed according to **Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1**. The key efficacy endpoints reported were:
  - **Objective Response Rate (ORR):** Proportion of patients with a confirmed complete or partial response.
  - **Disease Control Rate (DCR):** Proportion of patients with complete response, partial response, or stable disease.
- **5. Safety Assessments:** Safety was evaluated through adverse events (graded using NCI CTCAE v4.0), vital signs, laboratory tests, and electrocardiograms.

The diagram below illustrates the workflow of the Phase I clinical trial for **Roniclib**.



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## Interpretation of Findings for Researchers

The clinical data indicates that **Roniciclib**'s development was likely halted due to a combination of factors.

- **Limited Efficacy:** The very low Objective Response Rate (ORR) of 1.0% and a modest Disease Control Rate (DCR) of 17.4% in the SCLC cohort suggest that the drug had minimal antitumor activity as a monotherapy in a heavily pre-treated population [1].
- **Challenging Safety Profile:** The high frequency of gastrointestinal adverse events (nausea, vomiting, diarrhea) and the higher rate of serious adverse events when combined with chemotherapy presented a narrow therapeutic window [1] [2].

In summary, the available data on **Roniciclib** shows poor clinical performance in terms of both efficacy and tolerability, which ultimately led to the discontinuation of its development.

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## References

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To cite this document: Smolecule. [Roniciclib objective response rate clinical trials]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548254#roniciclib-objective-response-rate-clinical-trials>]

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